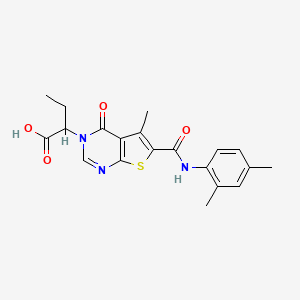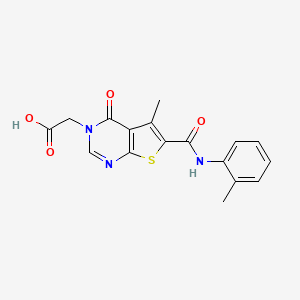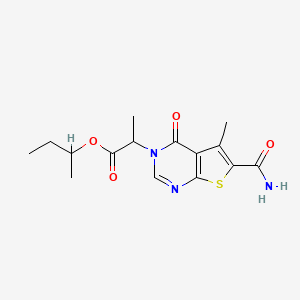![molecular formula C17H23N3O2S B7748453 7-(tert-butyl)-3-(3-oxobutan-2-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B7748453.png)
7-(tert-butyl)-3-(3-oxobutan-2-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d][1,2,3]triazin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-(tert-butyl)-3-(3-oxobutan-2-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d][1,2,3]triazin-4(3H)-one” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “7-(tert-butyl)-3-(3-oxobutan-2-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d][1,2,3]triazin-4(3H)-one” typically involves multi-step organic reactions. The process may start with the preparation of the benzo[4,5]thieno[2,3-d][1,2,3]triazin-4(3H)-one core, followed by the introduction of the tert-butyl and 3-oxobutan-2-yl groups under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
“7-(tert-butyl)-3-(3-oxobutan-2-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d][1,2,3]triazin-4(3H)-one” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential biological activity. This could include studies on its interaction with biological macromolecules, its effects on cellular processes, and its potential as a lead compound for drug development.
Medicine
In medicine, the compound may be explored for its therapeutic potential. This could involve screening for activity against various diseases, optimization of its pharmacokinetic properties, and evaluation of its safety and efficacy in preclinical and clinical studies.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also be used as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of “7-(tert-butyl)-3-(3-oxobutan-2-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d][1,2,3]triazin-4(3H)-one” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The compound may also interact with cellular pathways, affecting processes such as signal transduction, gene expression, or metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to “7-(tert-butyl)-3-(3-oxobutan-2-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d][1,2,3]triazin-4(3H)-one” include other heterocyclic compounds with similar ring structures and functional groups. Examples may include:
- 7-(tert-butyl)-3-(3-oxobutan-2-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d][1,2,3]triazine
- 7-(tert-butyl)-3-(3-oxobutan-2-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d][1,2,3]triazole
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and ring structure
Eigenschaften
IUPAC Name |
7-tert-butyl-3-(3-oxobutan-2-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-9(10(2)21)20-16(22)14-12-7-6-11(17(3,4)5)8-13(12)23-15(14)18-19-20/h9,11H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZJJXOTWJUJQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)N1C(=O)C2=C(N=N1)SC3=C2CCC(C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(2-hydroxyphenyl)methylideneamino]-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B7748373.png)
![N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B7748392.png)
![{6-[(2,4-dimethylphenyl)carbamoyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl}acetic acid](/img/structure/B7748399.png)



![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)acetamide](/img/structure/B7748419.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)acetamide](/img/structure/B7748421.png)
![2-(4-Oxo-6-phenylthieno[2,3-d]triazin-3-yl)acetamide](/img/structure/B7748425.png)
![2-(7-(tert-butyl)-4-oxo-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B7748434.png)
![7-(TERT-BUTYL)-3-(2-OXOPROPYL)-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D][1,2,3]TRIAZIN-4(3H)-ONE](/img/structure/B7748447.png)
![3-(2-OXOPROPYL)-6-PHENYL-3H,4H-THIENO[2,3-D][1,2,3]TRIAZIN-4-ONE](/img/structure/B7748457.png)
![3-(3-Oxobutan-2-yl)-6-phenylthieno[2,3-d]triazin-4-one](/img/structure/B7748464.png)
![7-(TERT-BUTYL)-3-(2-OXO-2-PHENYLETHYL)-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D][1,2,3]TRIAZIN-4(3H)-ONE](/img/structure/B7748475.png)
